Cas no 475115-52-7 (4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde)

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde is a high-purity organic compound featuring a conjugated biphenyl-ethynyl-benzaldehyde structure. Its extended π-conjugation system makes it valuable in materials science, particularly for organic electronics and optoelectronic applications. The aldehyde functional group provides a reactive site for further derivatization, enabling its use as a versatile building block in synthesizing advanced polymers, liquid crystals, or molecular frameworks. The rigid biphenyl-ethynyl linkage enhances thermal stability and electronic properties, making it suitable for research in organic semiconductors or light-emitting materials. Its well-defined structure ensures reproducibility in synthetic pathways, supporting precise material design for academic and industrial applications.
4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde structure
475115-52-7 structure
Product Name:4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
CAS No:475115-52-7
MF:C21H14O
MW:282.335265636444
CID:1093282
PubChem ID:11358016
Update Time:2025-11-02

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
    • 4-[2-(4-phenylphenyl)ethynyl]benzaldehyde
    • DTXSID70463502
    • SCHEMBL4457428
    • Benzaldehyde, 4-([1,1'-biphenyl]-4-ylethynyl)-
    • 475115-52-7
    • Benzaldehyde, 4-(2-[1,1'-biphenyl]-4-ylethynyl)-
    • Inchi: 1S/C21H14O/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)20-4-2-1-3-5-20/h1-5,8-16H
    • InChI Key: UXKZAGSFDKLBKS-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C#CC2C=CC(=CC=2)C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 282.104465066g/mol
  • Monoisotopic Mass: 282.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 17.1Ų

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12069900-1g
4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
475115-52-7 95+%
1g
$446 2024-07-24

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde Related Literature

Additional information on 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde (CAS No. 475115-52-7): A Versatile Building Block in Organic Synthesis and Material Science

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde (CAS No. 475115-52-7) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and broad applicability in advanced material development. This aromatic aldehyde derivative combines the rigid biphenyl framework with an ethynyl linkage and a reactive formyl group, making it an exceptionally valuable molecular building block for various cutting-edge applications.

The compound's molecular architecture features a central biphenyl-4-ylethynyl core connected to a benzaldehyde moiety, creating an extended π-conjugated system. This conjugation is particularly relevant in today's research landscape where scientists are actively investigating organic electronic materials for next-generation devices. Recent searches on scientific databases reveal growing interest in keywords like "conjugated molecular systems," "organic semiconductor precursors," and "click chemistry building blocks" - all areas where this compound shows remarkable potential.

In the field of organic electronics, 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde serves as a crucial intermediate for synthesizing advanced materials. Its ability to participate in various coupling reactions makes it invaluable for creating π-extended oligomers and polymeric materials with tailored optoelectronic properties. Researchers focusing on OLED technology and organic photovoltaics frequently utilize similar structures to develop more efficient light-emitting and charge-transport materials.

The compound's aldehyde functionality provides an excellent handle for further chemical modifications, answering the common search query "how to functionalize biphenyl derivatives." This reactive group allows for condensation reactions, nucleophilic additions, and other transformations that are fundamental in materials chemistry. Recent publications highlight its use in creating molecular sensors and supramolecular assemblies, addressing the current scientific community's focus on smart materials and detection technologies.

From a synthetic chemistry perspective, 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde exemplifies the growing trend toward modular molecular design. Its structure combines three important motifs: the biphenyl unit (known for stability and planarity), the ethynyl bridge (facilitating electronic communication), and the aldehyde group (offering reactivity). This combination directly responds to frequent search terms like "designing conjugated molecules with multiple functional groups" and "tuning electronic properties of organic compounds."

The compound's potential extends to pharmaceutical research as well, where similar structures are investigated as scaffolds for drug development. While not itself a pharmaceutical, its structural features align with current interests in "biphenyl-based bioactive compounds" and "rigid molecular frameworks for medicinal chemistry," as evidenced by recent publication trends and patent filings in this domain.

In material science applications, the extended conjugation of 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde makes it particularly interesting for nonlinear optical materials. Researchers exploring "organic materials for photonic applications" frequently encounter derivatives of this compound class. Its ability to form crystalline materials with specific packing arrangements also makes it relevant to searches about "crystal engineering of organic semiconductors."

The synthesis and handling of 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde require specialized knowledge, addressing common queries about "handling air-sensitive aldehydes" and "purifying conjugated aldehydes." Proper storage under inert atmosphere and protection from light are typically recommended to maintain the compound's stability and reactivity - important considerations that frequently appear in technical discussions about similar compounds.

Market analysis shows growing demand for such specialized fine chemicals, particularly in regions with strong materials research and electronics development sectors. The compound's versatility ensures its continued relevance across multiple disciplines, from fundamental academic research to industrial applications in advanced material development.

As research into functional organic materials progresses, 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde (CAS No. 475115-52-7) stands out as a prime example of how carefully designed molecular structures can address multiple scientific challenges simultaneously. Its unique combination of structural features positions it as a valuable tool for scientists working at the forefront of molecular engineering and advanced material design.

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